

Favorable Toxicity Profile of GLP-26 in Human Cardiomyocytes: A Comparative Analysis

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Compound of Interest

Compound Name: GLP-26

Cat. No.: B2850068

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A comprehensive review of preclinical data indicates that **GLP-26**, a novel hepatitis B virus (HBV) capsid assembly modulator, exhibits a superior cardiac safety profile compared to other antiviral agents, specifically those with known cardiotoxic liabilities. In vitro studies on human cardiomyocytes demonstrate that **GLP-26** does not impair cardiac function at concentrations significantly exceeding its therapeutic efficacy, positioning it as a promising candidate for further clinical development.

This guide provides a comparative analysis of the toxicity profile of **GLP-26** in human cardiomyocytes, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways. This information is intended for researchers, scientists, and drug development professionals engaged in antiviral and cardiovascular safety research.

Comparative Toxicity Analysis

The cardiac safety of **GLP-26** has been evaluated and compared with other compounds, including a known cardiotoxic agent, BMS-986094, and another HBV capsid assembly modulator, JNJ-56136379.

Compound	Class	Target	In Vitro Cardiotoxicity in Human Cardiomyocytes	Cytotoxicity (IC50)
GLP-26	HBV Capsid Assembly Modulator	HBV Core Protein	No apparent impact on beat rate, force of contraction, or relaxation at concentrations up to 10 µM over 48 hours.[1]	> 100 µM in various human cell lines (including HepG2).[2]
BMS-986094	Guanosine Nucleotide Analogue	HCV NS5B Polymerase	Beating stopped within 2 hours at 50 µM.[1] Complete loss of electrical activity at >80 nM after 14 days.[3]	~0.24-0.35 µM in human iPSC- derived cardiomyocytes. [3]
JNJ-56136379	HBV Capsid Assembly Modulator	HBV Core Protein	Well-tolerated in a phase 1 clinical study, suggesting a favorable cardiac safety profile.[4]	Not available.

Experimental Protocols

The assessment of cardiotoxicity in vitro relies on sophisticated assays that measure the functional and structural integrity of human cardiomyocytes. Below are detailed methodologies representative of those used to evaluate the compounds discussed.

Human Cardiomyocyte Functional Assay

This assay evaluates the direct effects of a compound on the contractility and electrophysiology of human cardiomyocytes.

- **Cell Culture:** Primary human cardiomyocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured as a spontaneously beating monolayer on a suitable substrate, such as gelatin-coated multi-well plates.
- **Compound Incubation:** Cells are incubated with the test compound (e.g., **GLP-26**) at various concentrations for a defined period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control with known cardiotoxic effects (e.g., BMS-986094) are included in parallel.
- **Data Acquisition:** High-speed video microscopy is used to capture the beating of the cardiomyocytes. Multiple fields of view are recorded for each condition.
- **Data Analysis:** Image analysis software is used to quantify various parameters of cardiomyocyte function from the video recordings:
 - **Beat Rate:** The number of contractions per minute.
 - **Force of Contraction and Relaxation:** Measured indirectly through parameters like the amplitude of cell shortening or displacement of embedded fluorescent beads in the substrate.
 - **Contraction and Relaxation Velocity:** The speed of cell shortening and return to baseline.
 - **Contraction and Relaxation Intervals:** The duration of the contraction and relaxation phases.
- **Statistical Analysis:** Data from treated groups are compared to the vehicle control using appropriate statistical tests to determine significant effects.

Cytotoxicity Assay (MTT Assay)

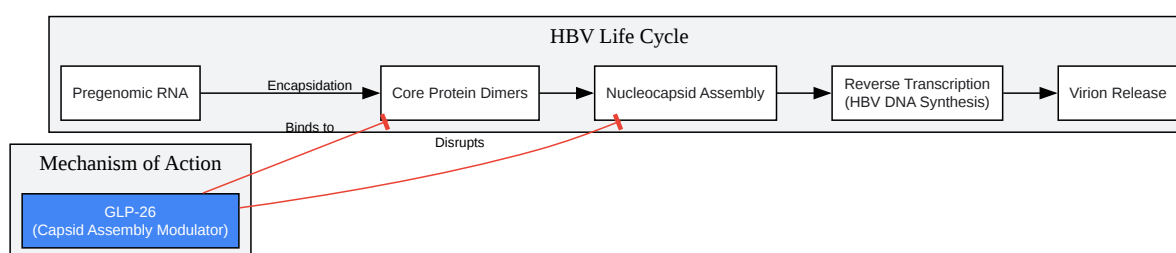
This assay determines the concentration of a compound that reduces the viability of cells by 50% (IC50).

- **Cell Seeding:** Human cardiomyocytes or a relevant human cell line (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.

- **Compound Treatment:** The cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for several hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
- **Solubilization:** A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC50 Calculation:** The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated using a dose-response curve fitting model.

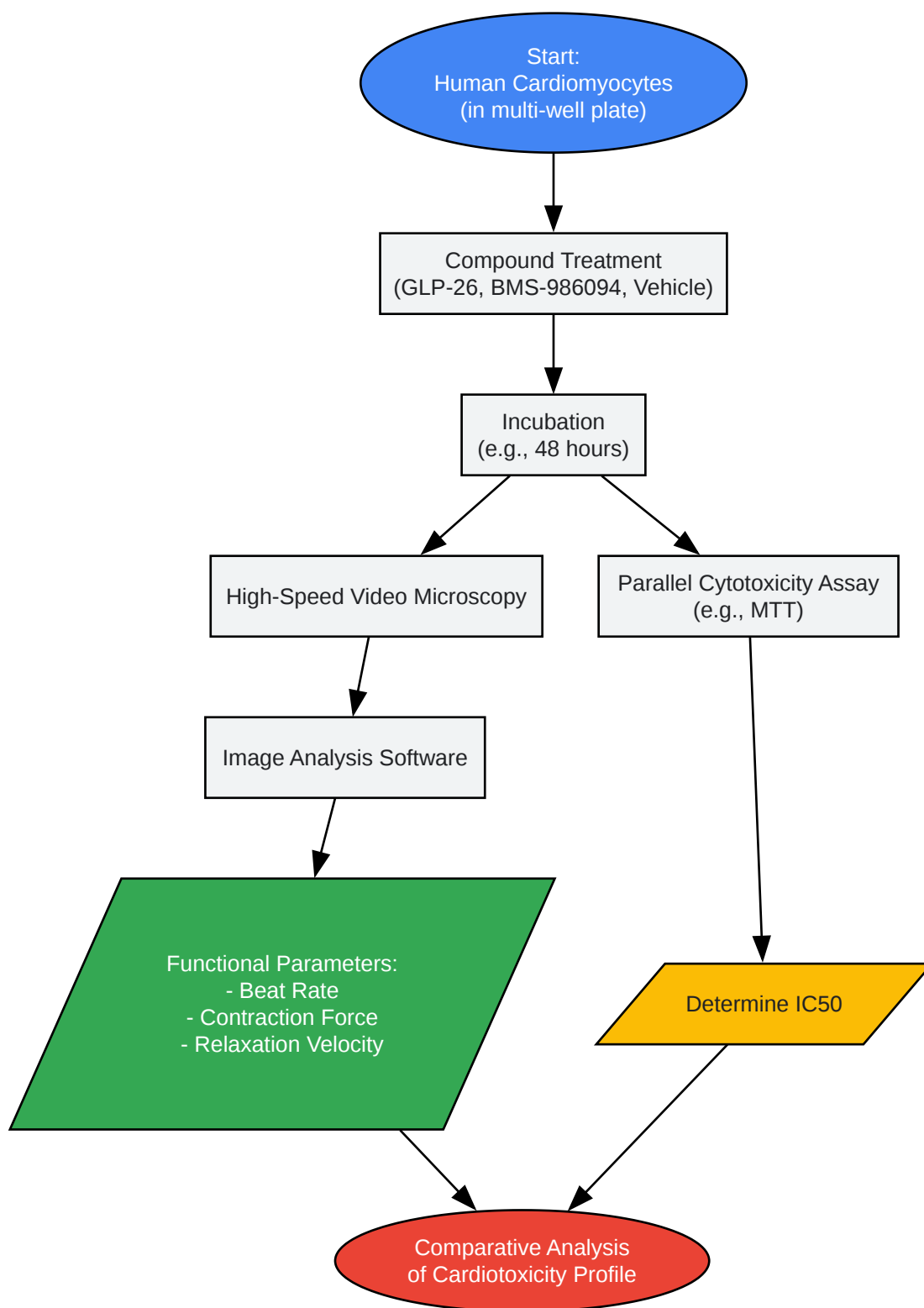
Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental procedures aid in understanding the mechanism of action and the methods used for toxicity assessment.



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Mechanism of HBV Capsid Assembly Modulation by **GLP-26**.



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Experimental Workflow for In Vitro Cardiotoxicity Assessment.

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